PHA-680632

Catalog No.
S548711
CAS No.
398493-79-3
M.F
C28H35N7O2
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-680632

CAS Number

398493-79-3

Product Name

PHA-680632

IUPAC Name

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C28H35N7O2

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36)

InChI Key

OBWNXGOQPLDDPS-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

Solubility

soluble in DMSO

Synonyms

PHA 680632, PHA-680632, PHA680632

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

Description

The exact mass of the compound N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide is 501.28522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field

Application: Anticancer Therapy

Summary: Methods and Experimental Procedures:

    Biochemical Assay: PHA-680632’s activity was evaluated using a biochemical ATP competitive kinase assay.

    Cell Lines: A panel of cancer cell lines was tested for antiproliferative activity.

    Mechanism of Action: Immunohistochemistry, Western blotting, and Array Scan were used to study the mechanism of action and biomarker modulation.

    Validation: Specific knockdown of Aurora kinase targets using small interfering RNA validated observed phenotypes.

    Efficacy Testing: PHA-680632’s efficacy was assessed in xenograft models and a transgenic breast cancer animal model.

Application: Mitotic Regulation

Summary: Mitosis is a highly dynamic phase of the cell cycle, and any errors can have dramatic consequences, especially in tumors with chromosomal anomalies. Aurora kinases are stringent regulators during mitosis, and PHA-680632’s inhibition of these kinases may impact mitotic regulation .

Application: Aneuploidy Prevention

Summary: Aneuploidy (abnormal chromosome number) is common in tumors. Proper mitotic regulation is crucial to prevent aneuploidy. PHA-680632’s inhibition of Aurora kinases may contribute to maintaining chromosomal stability .

Application: Therapeutic Window

Summary: Different cell lines respond differentially to PHA-680632 treatment, suggesting the absence of critical cell cycle checkpoints. This variability could provide a favorable therapeutic window for targeting cancer cells while sparing normal cells .

Application: Further Development

Summary: PHA-680632 represents a new class of Aurora inhibitors with high potential for further development as an anticancer therapeutic. Its preclinical success warrants exploration in clinical trials .

PHA-680632 is a novel compound classified as an inhibitor of Aurora kinases, a small family of serine/threonine kinases that play crucial roles in mitosis, particularly in chromosome segregation. This compound has been identified as having potent antitumor activity across a variety of cancer cell lines, demonstrating significant tumor growth inhibition in preclinical models. The mechanism of action involves the inhibition of Aurora kinases, specifically targeting Aurora A and Aurora B, which are essential for proper cell division and chromosomal stability .

PHA-680632 acts as an inhibitor of Aurora A, B, and C kinases []. Aurora kinases are enzymes essential for cell division []. By inhibiting these kinases, PHA-680632 can disrupt cell cycle progression []. This inhibition is being explored in cancer research [].

That typically include the formation of key intermediates through standard organic synthesis techniques such as coupling reactions and cyclization processes. While specific synthetic routes are proprietary or not fully disclosed in public literature, it is known that the compound can be synthesized via multi-step procedures that ensure high purity and yield. The compound's structure is optimized for binding affinity to the kinase targets while minimizing off-target effects .

The biological activity of PHA-680632 has been extensively studied across various cancer cell lines, including U2OS, HeLa, A549, HCT116, U937, and HL-60. The compound exhibits low nanomolar IC50 values (ranging from 0.1 µM to 1.6 µM), indicating high potency in inhibiting cell proliferation . In addition to its antiproliferative effects, PHA-680632 has been shown to induce apoptosis in cancer cells and disrupt normal mitotic processes, leading to cell cycle arrest and subsequent cell death .

PHA-680632 is primarily being investigated for its potential applications as an anticancer therapeutic agent. Its ability to selectively inhibit Aurora kinases makes it a candidate for treating various malignancies characterized by aberrant mitotic processes. Preclinical studies have demonstrated its efficacy in xenograft models of breast cancer and other tumor types, suggesting its potential utility in clinical settings . Furthermore, ongoing research aims to explore combination therapies with other anticancer agents to enhance therapeutic outcomes.

Interaction studies involving PHA-680632 have focused on its selectivity towards Aurora kinases compared to other kinases. It has been assessed using kinase selectivity screening panels that evaluate its inhibitory effects on a wide range of kinases. These studies reveal that PHA-680632 exhibits a high degree of selectivity for Aurora kinases over other serine/threonine kinases, which is critical for minimizing side effects associated with broader kinase inhibition . Additionally, studies involving small interfering RNA have confirmed the role of specific Aurora kinases in mediating the observed antitumor effects of PHA-680632 .

Several compounds share structural or functional similarities with PHA-680632, particularly within the class of Aurora kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionPotency (IC50)Unique Features
AZD1152Inhibits Aurora B kinase0.5 µMSelective for Aurora B; induces apoptosis
VX-680Dual inhibitor of Aurora A and B0.8 µMBroad spectrum activity; less selective
MLN8237Selective inhibitor of Aurora A0.02 µMAdvanced clinical trials; oral bioavailability
CCT137690Inhibits both Aurora A and B0.5 µMMulti-target profile

PHA-680632 is unique due to its high selectivity for both Aurora A and B kinases while demonstrating significant potency at low concentrations. This specificity may lead to fewer off-target effects compared to other inhibitors that target multiple kinases indiscriminately.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

501.28522338 g/mol

Monoisotopic Mass

501.28522338 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65W8KZU2A4

Wikipedia

N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Dates

Modify: 2023-08-15
1: Polacchini A, Albani C, Baj G, Colliva A, Carpinelli P, Tongiorgi E. Combined cisplatin and aurora inhibitor treatment increase neuroblastoma cell death but surviving cells overproduce BDNF. Biol Open. 2016 Jun 2. pii: bio.016725. doi: 10.1242/bio.016725. [Epub ahead of print] PubMed PMID: 27256407.
2: Mazzera L, Lombardi G, Abeltino M, Ricca M, Donofrio G, Giuliani N, Cantoni AM, Corradi A, Bonati A, Lunghi P. Aurora and IKK kinases cooperatively interact to protect multiple myeloma cells from Apo2L/TRAIL. Blood. 2013 Oct 10;122(15):2641-53. doi: 10.1182/blood-2013-02-482356. Epub 2013 Aug 23. PubMed PMID: 23974204.
3: Ratushny V, Pathak HB, Beeharry N, Tikhmyanova N, Xiao F, Li T, Litwin S, Connolly DC, Yen TJ, Weiner LM, Godwin AK, Golemis EA. Dual inhibition of SRC and Aurora kinases induces postmitotic attachment defects and cell death. Oncogene. 2012 Mar 8;31(10):1217-27. doi: 10.1038/onc.2011.314. Epub 2011 Jul 25. PubMed PMID: 21785464; PubMed Central PMCID: PMC3204164.
4: Tao Y, Zhang P, Frascogna V, Lecluse Y, Auperin A, Bourhis J, Deutsch E. Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells. Br J Cancer. 2007 Dec 17;97(12):1664-72. Epub 2007 Nov 20. PubMed PMID: 18026198; PubMed Central PMCID: PMC2360282.
5: Soncini C, Carpinelli P, Gianellini L, Fancelli D, Vianello P, Rusconi L, Storici P, Zugnoni P, Pesenti E, Croci V, Ceruti R, Giorgini ML, Cappella P, Ballinari D, Sola F, Varasi M, Bravo R, Moll J. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clin Cancer Res. 2006 Jul 1;12(13):4080-9. PubMed PMID: 16818708.

Explore Compound Types